molecular formula C13H10N2O B2690602 2-(o-Tolyl)oxazolo[4,5-b]pyridine CAS No. 52333-63-8

2-(o-Tolyl)oxazolo[4,5-b]pyridine

Cat. No.: B2690602
CAS No.: 52333-63-8
M. Wt: 210.236
InChI Key: KHCASXXYOIOXOW-UHFFFAOYSA-N
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Description

2-(o-Tolyl)oxazolo[4,5-b]pyridine is a heterocyclic compound that consists of an oxazole ring fused to a pyridine ring with an o-tolyl group attached to the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(o-Tolyl)oxazolo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-toluidine with 2-bromo-3-pyridinecarboxaldehyde in the presence of a base, followed by cyclization to form the oxazole ring . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(o-Tolyl)oxazolo[4,5-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction can lead to the formation of reduced oxazole compounds .

Scientific Research Applications

2-(o-Tolyl)oxazolo[4,5-b]pyridine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(o-Tolyl)oxazolo[4,5-b]pyridine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting enzyme activity in antimicrobial research or inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenyl-oxazolo[4,5-b]pyridine
  • 2-(p-Tolyl)oxazolo[4,5-b]pyridine
  • 2-(m-Tolyl)oxazolo[4,5-b]pyridine

Uniqueness

2-(o-Tolyl)oxazolo[4,5-b]pyridine is unique due to the presence of the o-tolyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different interactions with molecular targets and varied applications in research .

Properties

IUPAC Name

2-(2-methylphenyl)-[1,3]oxazolo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O/c1-9-5-2-3-6-10(9)13-15-12-11(16-13)7-4-8-14-12/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHCASXXYOIOXOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC3=C(O2)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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